molecular formula C25H16N4O9S B11559688 4-(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-methoxyphenyl)benzenesulfonamide

4-(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-methoxyphenyl)benzenesulfonamide

Cat. No.: B11559688
M. Wt: 548.5 g/mol
InChI Key: ZJYKGQXTXPLLIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-methoxyphenyl)benzenesulfonamide is a complex organic compound that belongs to the class of benzoisoquinolinones This compound is characterized by its unique structure, which includes nitro groups, a dioxoisoquinoline core, and a methoxyphenyl sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-methoxyphenyl)benzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the benzoisoquinoline core, followed by the introduction of nitro groups and the attachment of the methoxyphenyl sulfonamide moiety. Common synthetic routes include:

    Sulfonation: The attachment of the sulfonamide moiety is carried out through sulfonation reactions, where sulfonyl chlorides react with amines under basic conditions.

    Methoxylation: The methoxy group is introduced via methoxylation reactions using methanol and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-methoxyphenyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or nitro derivatives.

    Reduction: Reduction of the nitro groups can yield amino derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

  • **Substitution

Properties

Molecular Formula

C25H16N4O9S

Molecular Weight

548.5 g/mol

IUPAC Name

4-(5,8-dinitro-1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(4-methoxyphenyl)benzenesulfonamide

InChI

InChI=1S/C25H16N4O9S/c1-38-19-6-2-15(3-7-19)26-39(36,37)20-8-4-16(5-9-20)27-24(30)21-12-17(28(32)33)10-14-11-18(29(34)35)13-22(23(14)21)25(27)31/h2-13,26H,1H3

InChI Key

ZJYKGQXTXPLLIW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N3C(=O)C4=CC(=CC5=CC(=CC(=C54)C3=O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.